(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone
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Description
(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
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Biological Activity
The compound (4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H20ClN5O, with a molecular weight of approximately 405.89 g/mol. The structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C22H20ClN5O |
Molecular Weight | 405.89 g/mol |
IUPAC Name | This compound |
InChI Key | DEICRGKWGSTKJN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This mechanism is critical for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including the compound , exhibit significant anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have demonstrated that related compounds can effectively target cancer cells by disrupting key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown promising results against various pathogenic microorganisms. For example, derivatives of pyrazolo compounds have demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger, as well as antibacterial effects against Staphylococcus aureus and Escherichia coli . These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Neuropharmacological Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence regarding the neuropharmacological effects of pyrazolo derivatives. These compounds have been studied for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their biological activities. The results indicated that some compounds exhibited significant inhibitory effects on tumor growth in vitro .
- Antimicrobial Screening : A comprehensive screening of several pyrazole derivatives revealed that certain compounds displayed strong antibacterial and antifungal activities, suggesting their potential as therapeutic agents .
- Mechanistic Insights : Docking studies provided insights into the binding interactions between these compounds and target proteins, elucidating their mechanisms of action at the molecular level .
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-14-20(27-9-11-28(12-10-27)23(30)19-4-3-13-31-19)29-22(25-15)21(16(2)26-29)17-5-7-18(24)8-6-17/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDRDXVZQCBUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C(=O)C4=CC=CO4)C)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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